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For Researchers, Scientists, and Drug Development Professionals

Introduction

ZN-c5 is an orally bioavailable, selective estrogen receptor degrader (SERD) developed for the
treatment of estrogen receptor-positive (ER+) breast cancer. This document provides a
comprehensive technical overview of ZN-c5, including its chemical properties, mechanism of
action, preclinical and clinical data, and relevant experimental methodologies.

Chemical Properties

Property Value
CAS Number 2136606-87-4[1]
Molecular Formula C26H24F2N202[1]

(2E)-3-{4-[(1R,3R)-2-(bicyclo[1.1.1]pentan-1-
yl)-3-methyl-1,3,4,9-tetrahydro-2H-pyrido[3,4-
blindol-1-yl]-3,5-difluorophenyl}prop-2-enoic

IUPAC Name

acid

Mechanism of Action

ZN-c5 is a potent antagonist of the estrogen receptor (ER). Unlike selective estrogen receptor
modulators (SERMSs) that competitively inhibit estrogen binding, ZN-c5 binds to the estrogen
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receptor and induces its degradation. This degradation is mediated by the ubiquitin-proteasome
pathway. By promoting the destruction of the estrogen receptor, ZN-c5 effectively shuts down
ER-mediated signaling pathways that are critical for the proliferation of ER+ breast cancer
cells. This mechanism of action is particularly relevant in the context of acquired resistance to
other endocrine therapies, such as those involving activating mutations in the ER gene (ESR1).

Estrogen Receptor Signaling and Inhibition by ZN-c5

The following diagram illustrates the estrogen receptor signaling pathway and the point of
intervention for ZN-c5.
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Caption: Estrogen Receptor Signaling Pathway and ZN-c5 Mechanism of Action.
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Preclinical and Clinical Data

In Vitro Activi

Assay Cell Line Result
ERa Degradation MCF-7 Potent degradation
Transcriptional Activity ICso in the low nanomolar
o MCF-7
Inhibition range
In Vivo Antitumor Activity
Tumor Growth
Model Treatment Dosage o
Inhibition

MCF-7 Orthotopic

ZN-c5 (oral) 5 mg/kg 89%[1]
Xenograft
MCF-7 Orthotopic

ZN-c5 (oral) 10 mg/kg 102%[1]
Xenograft
WHIM20 (Y537S

ZN-c5 (oral) 40 mg/kg 64%][1]
ESR1 PDX)
WHIM20 (Y537S

Fulvestrant 200 mg/kg 13%][1]

ESR1 PDX)

Pharmacokinetics

Species

Bioavailability

Multiple Preclinical Species

High oral bioavailability

Clinical Trial Data (NCT03560531)

A Phase 1/2 clinical trial (NCT03560531) evaluated the safety, tolerability, pharmacokinetics,
and preliminary efficacy of ZN-c5 as a monotherapy and in combination with palbociclib in

patients with ER+/HER2- advanced breast cancer.[2]
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Treatment Group Number of Patients Clinical Benefit Rate (CBR)

Results from the dose

escalation and expansion
ZN-c5 Monotherapy 45

cohorts showed no dose-

limiting toxicities.[3]

Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of ZN-c5.

MCEF-7 Cell Proliferation Assay

Objective: To determine the effect of ZN-c5 on the proliferation of ER+ breast cancer cells.
Methodology:

o MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells per well in phenol red-
free medium supplemented with charcoal-stripped serum to minimize the influence of
estrogens.

e After 24 hours, cells are treated with a serial dilution of ZN-¢5 or vehicle control.
o Cells are incubated for 5-7 days.

o Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based
assay like CyQUANT.

o The half-maximal inhibitory concentration (ICso) is calculated from the dose-response curve.

In Vivo MCF-7 Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of ZN-c5.
Methodology:

¢ Female immunodeficient mice (e.g., hude or NSG mice) are ovariectomized.
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o Aslow-release estrogen pellet is implanted subcutaneously to support the growth of the
estrogen-dependent MCF-7 cells.

o MCEF-7 cells are harvested and injected into the mammary fat pad of the mice.
e Tumors are allowed to grow to a palpable size (e.g., 100-200 mms3).
e Mice are randomized into treatment and control groups.

e ZN-c5 is administered orally at specified doses and schedules. The control group receives
the vehicle.

e Tumor volume is measured regularly (e.g., twice weekly) with calipers.

» At the end of the study, tumors are excised and may be used for further analysis (e.g.,
Western blot for ERa levels).

Experimental Workflow for Preclinical Evaluation
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Caption: A generalized workflow for the preclinical evaluation of ZN-c5.

Conclusion

ZN-c5 is a promising oral SERD with potent antitumor activity in preclinical models of ER+
breast cancer, including those with acquired resistance mutations. Its favorable
pharmacokinetic profile and demonstrated efficacy have led to its advancement into clinical
trials. The data presented in this technical guide underscore the potential of ZN-c5 as a
valuable therapeutic option for patients with ER+ breast cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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